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Spectroscopic Characterization of Tert-butyl 6bromohexanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Tert-butyl 6-bromohexanoate	
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Tert-butyl 6-bromohexanoate** (C₁₀H₁₉BrO₂; CAS No. 65868-63-5), a key intermediate in various synthetic applications, including the development of PROTAC linkers.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a predictive analysis based on established spectroscopic principles for the structural elucidation of this molecule.

While direct experimental spectra for **Tert-butyl 6-bromohexanoate** are not readily available in public spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, this guide presents predicted data based on the analysis of its constituent functional groups: a tert-butyl ester and a primary alkyl bromide.[2][3][4] The information herein serves as a robust reference for the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **Tert-butyl 6-bromohexanoate**. These predictions are derived from established chemical shift ranges and fragmentation patterns for similar chemical structures.

Predicted ¹H NMR Data



Solvent: CDCl3 Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.40	Triplet	2H	-CH ₂ -Br
~2.20	Triplet	2H	-C(=O)-CH ₂ -
~1.85	Quintet	2H	-CH2-CH2-Br
~1.63	Quintet	2H	-C(=O)-CH ₂ -CH ₂ -
~1.45	Singlet	9Н	-C(CH₃)₃
~1.43	Multiplet	2H	-CH2-CH2-CH2-

Note: The multiplicity and chemical shifts are estimations and may vary based on the actual experimental conditions.

Predicted ¹³C NMR Data

Solvent: CDCl $_3$ Reference: CDCl $_3$ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~172	C=O (Ester Carbonyl)
~80	-C(CH₃)₃ (Quaternary Carbon)
~36	-CH ₂ -C(=O)-
~34	-CH ₂ -Br
~32	-CH2-CH2Br
~28	-C(CH₃)₃ (Methyl Carbons)
~27	-CH2-CH2-CH2-
~24	-C(=O)-CH ₂ -CH ₂ -



Note: These chemical shift values are approximate and are based on typical ranges for alkyl chains, esters, and alkyl halides.[5][6][7][8][9]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H (sp³) stretch
~1735	Strong	C=O (Ester carbonyl) stretch
~1250 and ~1150	Strong	C-O (Ester) stretch
~650	Medium-Weak	C-Br stretch

Note: The presence of a strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.[10][11][12][13][14]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment	Notes
250/252	[M] ⁺	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (79Br/81Br).
194/196	[M - C4H8] ⁺	Loss of isobutylene from the tert-butyl group.
171	[M - Br] ⁺	Loss of a bromine radical.
57	[C4H9] ⁺	tert-butyl cation, often the base peak.

Note: The fragmentation of the molecular ion is expected to be significant, and the molecular ion peak itself may be of low abundance.[15][16][17][18][19]

Experimental Protocols



The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **Tert-butyl 6-bromohexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

- Tert-butyl 6-bromohexanoate
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- Pipettes
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **Tert-butyl 6-bromohexanoate** in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using standard acquisition parameters.



- Typically, 8 to 16 scans are sufficient.
- Process the Free Induction Decay (FID) with an exponential function and Fourier transform.
- Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.
- Integrate the signals and analyze the chemical shifts and coupling patterns.
- ¹³C NMR Acquisition:
 - Acquire the proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
 - Process the FID and reference the solvent peak (CDCl₃) to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the ester and alkyl halide moieties.

Materials:

- Tert-butyl 6-bromohexanoate
- FTIR Spectrometer with a liquid sample holder (e.g., salt plates NaCl or KBr)
- Pipette

Procedure:

- Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Sample Preparation: Place a drop of neat Tert-butyl 6-bromohexanoate liquid onto a salt plate. Place a second salt plate on top to create a thin film.



- Spectrum Acquisition:
 - Place the sample holder in the spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.

Materials:

- Tert-butyl 6-bromohexanoate
- Mass Spectrometer (e.g., with Electron Ionization El source)
- Volatile solvent (e.g., methanol or dichloromethane)
- Sample vials

Procedure:

- Sample Preparation: Prepare a dilute solution of Tert-butyl 6-bromohexanoate in a suitable volatile solvent.
- Instrument Setup:
 - Tune the mass spectrometer using a standard calibrant.
 - Set the appropriate parameters for the EI source (e.g., electron energy of 70 eV).
- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

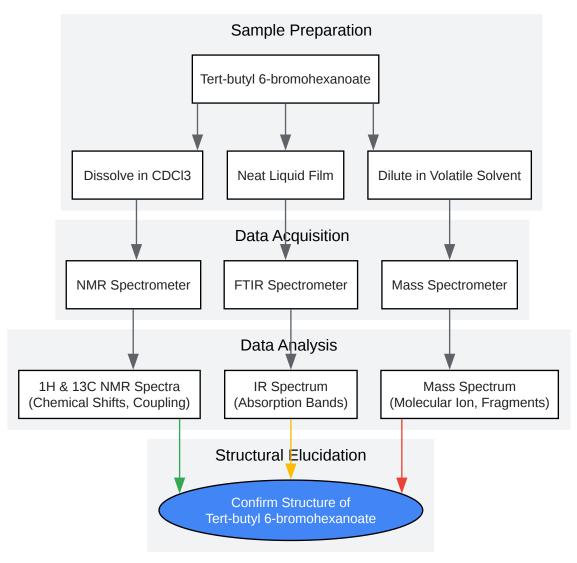


- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
- Data Analysis:
 - Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
 - Analyze the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Tert-butyl 6-bromohexanoate**.

General Spectroscopic Analysis Workflow

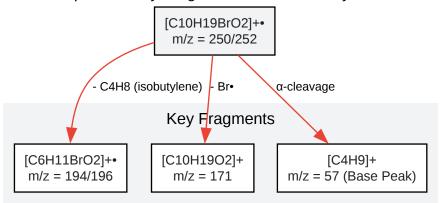




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General Spectroscopic Analysis Workflow

Predicted Mass Spectrometry Fragmentation of Tert-butyl 6-bromohexanoate



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Predicted Mass Spectrometry Fragmentation

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